![molecular formula C39H42ClNO4S2 B11834219 (R,E)-2-(2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-mercaptopropyl)phenyl)propan-2-ol (7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate](/img/structure/B11834219.png)
(R,E)-2-(2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-mercaptopropyl)phenyl)propan-2-ol (7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R,E)-2-(2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-mercaptopropyl)phenyl)propan-2-ol (7,7-dimethyl-2-oxobicyclo[221]heptan-1-yl)methanesulfonate is a complex organic compound that features a quinoline moiety, a vinyl group, and a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R,E)-2-(2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-mercaptopropyl)phenyl)propan-2-ol (7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate typically involves multi-step organic synthesis. Key steps may include:
Formation of the quinoline moiety: This can be achieved through a Skraup synthesis or other quinoline-forming reactions.
Vinylation: Introduction of the vinyl group to the quinoline ring.
Formation of the bicyclic structure: This may involve Diels-Alder reactions or other cycloaddition reactions.
Final coupling: The final step involves coupling the quinoline-vinyl intermediate with the bicyclic structure under specific conditions, possibly using a sulfonation reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the mercaptopropyl group.
Reduction: Reduction reactions could target the quinoline moiety or the vinyl group.
Substitution: Various substitution reactions could occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to fully saturated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or as fluorescent probes.
Medicine
Medicinal applications could include the development of new drugs, particularly those targeting diseases where quinoline derivatives have shown efficacy, such as malaria or certain cancers.
Industry
In industry, this compound might be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known quinoline derivative used as an antimalarial drug.
Hydroxychloroquine: Another antimalarial drug with a similar structure.
Quinacrine: A compound with similar quinoline structure used in various medical applications.
Uniqueness
What sets (R,E)-2-(2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-mercaptopropyl)phenyl)propan-2-ol (7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate apart is its unique combination of a quinoline moiety, a vinyl group, and a bicyclic structure, which could confer unique chemical and biological properties not seen in simpler quinoline derivatives.
Properties
Molecular Formula |
C39H42ClNO4S2 |
|---|---|
Molecular Weight |
688.3 g/mol |
IUPAC Name |
2-[2-[(3R)-3-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-sulfanylpropyl]phenyl]propan-2-yl (7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate |
InChI |
InChI=1S/C39H42ClNO4S2/c1-37(2)30-20-21-39(37,36(42)23-30)25-47(43,44)45-38(3,4)33-11-6-5-9-27(33)15-19-35(46)29-10-7-8-26(22-29)12-17-32-18-14-28-13-16-31(40)24-34(28)41-32/h5-14,16-18,22,24,30,35,46H,15,19-21,23,25H2,1-4H3/b17-12+/t30?,35-,39?/m1/s1 |
InChI Key |
FIQNTOFXHXHQAN-SXVJWGRZSA-N |
Isomeric SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)OC(C)(C)C3=CC=CC=C3CC[C@H](C4=CC=CC(=C4)/C=C/C5=NC6=C(C=CC(=C6)Cl)C=C5)S)C |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)OC(C)(C)C3=CC=CC=C3CCC(C4=CC=CC(=C4)C=CC5=NC6=C(C=CC(=C6)Cl)C=C5)S)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Bromo-6-chloro-1-isobutyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11834138.png)
![7-Bromo-2-methylpyrimido[5,4-b]quinolin-4-ol](/img/structure/B11834139.png)
![1-(5H-Indeno[1,2-b]pyridin-5-yl)-2,5-dimethylpiperidin-4-one](/img/structure/B11834155.png)
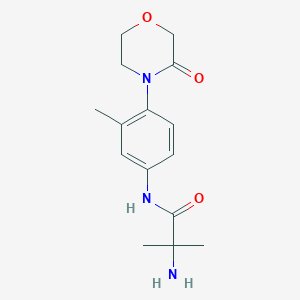
![Ethyl 8-oxo-5-(prop-2-yn-1-yl)-5,8-dihydro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate](/img/structure/B11834165.png)
![4H-1-Benzopyran-4-one, 3-[(3,4-dimethoxyphenyl)methyl]-](/img/structure/B11834175.png)
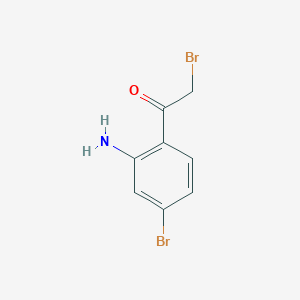

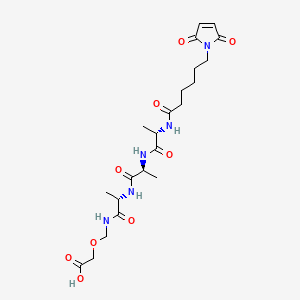
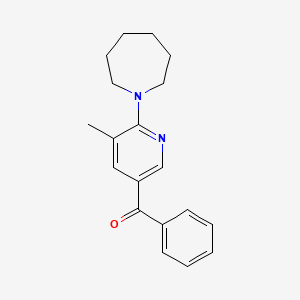
![[4-(2-Methyl-4-oxo-1,4-dihydroquinazolin-3(2H)-yl)phenyl]acetic acid](/img/structure/B11834212.png)
![Ethyl 6-((tert-butoxycarbonyl)amino)spiro[2.5]octane-1-carboxylate](/img/structure/B11834234.png)
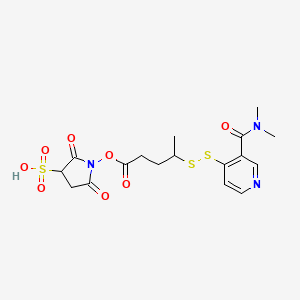
![4-(1-ethoxyethoxy)-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide](/img/structure/B11834251.png)
